4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 4-(4-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the bromophenyl and methylthiophenyl groups. The final step involves the formation of the pyrazolo[3,4-d]pyrimidine core. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thiophene ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromophenyl group can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Scientific Research Applications
4-(4-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs for treating various diseases.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The pyrazolo[3,4-d]pyrimidine core may interact with enzymes or other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and piperazine-containing molecules. Compared to these compounds, 4-(4-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C27H25BrN6S |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
4-[4-[(2-bromophenyl)-(3-methylthiophen-2-yl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C27H25BrN6S/c1-19-11-16-35-25(19)24(21-9-5-6-10-23(21)28)32-12-14-33(15-13-32)26-22-17-31-34(27(22)30-18-29-26)20-7-3-2-4-8-20/h2-11,16-18,24H,12-15H2,1H3 |
InChI Key |
RBAOEFGCRCKOOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C2=CC=CC=C2Br)N3CCN(CC3)C4=NC=NC5=C4C=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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